molecular formula C14H17FN4O4 B11548258 (3E)-N-(4-fluorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(4-fluorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11548258
M. Wt: 324.31 g/mol
InChI Key: KWNPPXKHYQUVKN-GIJQJNRQSA-N
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Description

(3E)-N-(4-fluorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyethylamino group, and a hydrazinylidene butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-fluorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Hydroxyethylamino Group Addition: The hydroxyethylamino group is introduced via nucleophilic substitution reactions.

    Hydrazinylidene Butanamide Formation: The final step involves the condensation of the intermediate with a butanamide derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-fluorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-N-(4-fluorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(4-fluorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(4-fluorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, hydroxyethylamino group, and hydrazinylidene butanamide backbone make it a versatile compound for various applications.

Properties

Molecular Formula

C14H17FN4O4

Molecular Weight

324.31 g/mol

IUPAC Name

N'-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H17FN4O4/c1-9(18-19-14(23)13(22)16-6-7-20)8-12(21)17-11-4-2-10(15)3-5-11/h2-5,20H,6-8H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+

InChI Key

KWNPPXKHYQUVKN-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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